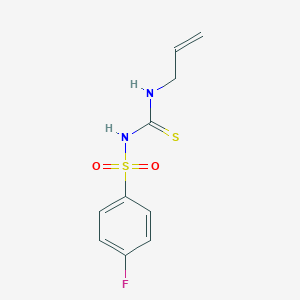

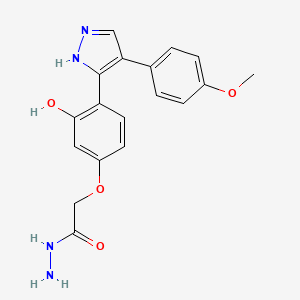

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H25N7O4 and its molecular weight is 463.498. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

- Research into pyrrolidine-2,4-diones (tetramic acids) and their derivatives involves the synthesis of these compounds under various conditions, leading to the formation of different products including anhydro-derivatives and methylene derivatives. These studies contribute to the development of synthetic methodologies for creating complex organic molecules, which could have applications in pharmaceuticals, materials science, and chemical biology (Mulholland, Foster, & Haydock, 1972).

Cardiovascular and Antiarrhythmic Activity

- The synthesis and testing of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity, as well as their interactions with adrenoreceptors, exemplify the exploration of purine derivatives in the development of new therapeutic agents for cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Inhibition of Glycolic Acid Oxidase

- The design and synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase demonstrate the potential of tailored organic molecules in addressing specific biochemical pathways, with implications for treating conditions like hyperoxaluria (Rooney et al., 1983).

Hypoglycemic and Hypolipidemic Activity

- The development of substituted pyridines and purines containing 2,4-thiazolidinedione for their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activity in diabetic models showcases the application of these compounds in managing metabolic disorders (Kim et al., 2004).

Chemosensors for Metal Ions

- The synthesis and characterization of naphthoquinone-based chemosensors for detecting transition metal ions highlight the role of complex organic molecules in environmental monitoring and analytical chemistry. The selectivity and sensitivity of these sensors towards specific metal ions can be critical for pollution control and safety assessments (Gosavi-Mirkute et al., 2017).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and 2-(pyridin-4-ylmethylene)hydrazinecarboxamide. The reaction involves the formation of a hydrazone intermediate, which is then cyclized to form the final product.", "Starting Materials": [ "7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "2-(pyridin-4-ylmethylene)hydrazinecarboxamide" ], "Reaction": [ "Step 1: Dissolve 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and 2-(pyridin-4-ylmethylene)hydrazinecarboxamide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of acid such as hydrochloric acid or sulfuric acid to the reaction mixture and stir for several hours at room temperature.", "Step 3: Remove the solvent under reduced pressure to obtain a crude product.", "Step 4: Purify the crude product by column chromatography using a suitable eluent such as a mixture of methanol and water.", "Step 5: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |

CAS RN |

899972-49-7 |

Molecular Formula |

C23H25N7O4 |

Molecular Weight |

463.498 |

IUPAC Name |

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |

InChI |

InChI=1S/C23H25N7O4/c1-3-15-5-4-6-18(11-15)34-14-17(31)13-30-19-20(29(2)23(33)27-21(19)32)26-22(30)28-25-12-16-7-9-24-10-8-16/h4-12,17,31H,3,13-14H2,1-2H3,(H,26,28)(H,27,32,33) |

InChI Key |

GDXALNBSKWHAAB-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CC=NC=C4)N(C(=O)NC3=O)C)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyclobutyl(phenyl)methyl]prop-2-enamide](/img/structure/B2561581.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide](/img/structure/B2561594.png)

![[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate](/img/structure/B2561595.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(2-chlorophenyl)propanoate](/img/structure/B2561596.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561597.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2561598.png)